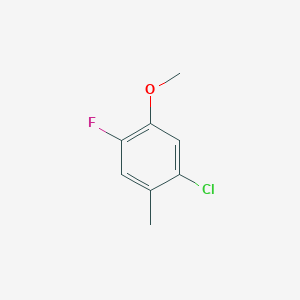
1-chloro-4-fluoro-5-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-fluoro-5-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-fluoro-5-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-fluoro-5-methoxy-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-fluoro-5-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms and form simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-4-fluoro-5-methoxy-2-methylbenzene, while oxidation with potassium permanganate can produce 1-chloro-4-fluoro-5-methoxy-2-methylbenzoic acid.
Scientific Research Applications
1-chloro-4-fluoro-5-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-4-fluoro-5-methoxy-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-chloro-4-fluoro-5-methoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-chloro-2-methoxybenzene: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.
1-fluoro-2-methylbenzene: Lacks the chlorine and methoxy groups, leading to variations in chemical behavior.
4-chloro-5-fluoro-2-methoxypyrimidine: Contains a pyrimidine ring instead of a benzene ring, which significantly alters its properties and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-chloro-4-fluoro-5-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
DCQFGVAFJMQGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















